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molecular formula C12H16O2 B3046982 5-(Benzyloxy)pentan-2-one CAS No. 13329-18-5

5-(Benzyloxy)pentan-2-one

Cat. No. B3046982
M. Wt: 192.25 g/mol
InChI Key: RLNOMTIXRVLMNC-UHFFFAOYSA-N
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Patent
US08168666B2

Procedure details

Sodium borohydride (236 mg) was added to a mixed solution of 5-benzyloxy-2-pentanone (1.09 g, 5.67 mmol) in methanol (50 mL) in an ice bath, followed by stirring. After completion of the reaction, water was added to the reaction solution in an ice bath, and methanol was evaporated. The pH was adjusted to 4 with 2 mol/L hydrochloric acid. After extraction with chloroform-water, the organic layer was washed with a saturated sodium chloride solution and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to obtain 957 mg of the title compound (yield: 87%) as a colorless solid.
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:10][CH2:11][CH2:12][CH2:13][C:14](=[O:16])[CH3:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O>CO>[CH2:3]([O:10][CH2:11][CH2:12][CH2:13][CH:14]([OH:16])[CH3:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
236 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.09 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction solution in an ice bath
CUSTOM
Type
CUSTOM
Details
methanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
After extraction with chloroform-water
WASH
Type
WASH
Details
the organic layer was washed with a saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 957 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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